Home > Products > Screening Compounds P147620 > Thalidomide-Piperazine-PEG2-COOH
Thalidomide-Piperazine-PEG2-COOH -

Thalidomide-Piperazine-PEG2-COOH

Catalog Number: EVT-8307938
CAS Number:
Molecular Formula: C24H30N4O8
Molecular Weight: 502.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-Piperazine-PEG2-Carboxylic Acid is a synthesized compound that combines thalidomide, a well-known immunomodulatory drug, with piperazine and polyethylene glycol (PEG) linkers. This compound is categorized as an E3 ligase ligand-linker conjugate, primarily utilized in the development of proteolysis-targeting chimeras (PROTACs). The incorporation of the piperazine moiety enhances the solubility and bioavailability of thalidomide, while the PEG2 linker facilitates the conjugation to various biological targets.

Synthesis Analysis

Methods and Technical Details

The synthesis of Thalidomide-Piperazine-PEG2-Carboxylic Acid typically involves several key steps:

  1. Formation of Piperazine Derivative: Piperazine is reacted with appropriate precursors to form a piperazine derivative that can be attached to thalidomide.
  2. Conjugation with Thalidomide: The thalidomide structure is modified to allow for the nucleophilic attack by the piperazine derivative, forming a stable amine bond.
  3. Linker Attachment: The polyethylene glycol linker (PEG2) is then introduced to enhance solubility and provide flexibility in the molecular structure.
  4. Carboxylic Acid Formation: The final step involves converting a hydroxyl group into a carboxylic acid, which is crucial for further conjugation or binding interactions.

The synthesis can be performed using solid-phase synthesis techniques, which are advantageous for producing compounds with high purity and yield .

Molecular Structure Analysis

Structure and Data

The molecular structure of Thalidomide-Piperazine-PEG2-Carboxylic Acid consists of:

  • Thalidomide Core: An isoindoline-1,3-dione structure that confers biological activity.
  • Piperazine Ring: A six-membered ring with two nitrogen atoms that enhances interaction with biological targets.
  • PEG Linker: A flexible chain that improves solubility in aqueous environments.
  • Carboxylic Acid Group: Essential for binding interactions with E3 ligases.

The molecular formula can be represented as C19H24N2O4C_{19}H_{24}N_2O_4, with a molecular weight of approximately 356.41 g/mol.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the synthesis include:

  • Nucleophilic Substitution: The reaction between thalidomide derivatives and piperazine involves nucleophilic attack, leading to the formation of an amine bond.
  • Esterification: The introduction of the PEG linker typically occurs via esterification reactions, where hydroxyl groups react with carboxylic acids or acid chlorides.
  • Hydrolysis: In some cases, protecting groups may be removed through hydrolysis to yield the final carboxylic acid functionality.

These reactions are carefully controlled to ensure high yields and purity of the final product .

Mechanism of Action

Process and Data

Thalidomide-Piperazine-PEG2-Carboxylic Acid acts primarily through its interaction with cereblon, an E3 ubiquitin ligase. The mechanism involves:

  1. Binding to Cereblon: The thalidomide moiety binds specifically to cereblon, altering its substrate specificity.
  2. Target Protein Recruitment: The compound facilitates the recruitment of target proteins for ubiquitination.
  3. Proteasomal Degradation: This leads to the degradation of specific proteins involved in cancer progression or immune regulation.

This mechanism highlights its potential in targeted protein degradation therapies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Highly soluble in organic solvents such as dimethyl sulfoxide and moderately soluble in water due to the PEG component.
  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data regarding melting point, boiling point, and spectral characteristics can vary based on synthesis conditions but are essential for characterization purposes .

Applications

Scientific Uses

Thalidomide-Piperazine-PEG2-Carboxylic Acid has significant applications in:

  • Cancer Therapy: Utilized in developing PROTACs aimed at degrading oncogenic proteins.
  • Immunomodulation: Explored for its potential effects on immune responses, particularly in autoimmune diseases.
  • Drug Development Research: Serves as a model compound for studying E3 ligase interactions and developing new therapeutic strategies.

The ongoing research into this compound continues to reveal its potential across various therapeutic areas .

Introduction to Targeted Protein Degradation and PROTAC Technology

Evolution of Proteolysis-Targeting Chimeras (PROTACs) in Chemical Biology

Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition toward event-driven pharmacology. Pioneered by Crews and colleagues in 2001, the first PROTAC molecule utilized a peptide-based ligand to recruit the Skp1-Cullin-F box (SCF) complex, inducing degradation of methionine aminopeptidase-2 [1] [9]. This bifunctional design comprises three elements: a target protein-binding warhead, an E3 ubiquitin ligase-binding ligand, and a chemical linker. The revolutionary aspect lies in their catalytic mechanism—a single PROTAC molecule can facilitate multiple rounds of ubiquitination and degradation, operating substoichiometrically to achieve profound target depletion [1] [4].

The field evolved significantly with the discovery of non-peptidic small-molecule E3 ligands, particularly those engaging Cereblon (CRBN) and von Hippel-Lindau (VHL) proteins. By 2015, PROTACs demonstrated in vivo efficacy with the advent of dBET1, which degraded BRD4 by hijacking CRBN [1] [5]. As of 2025, over 20 PROTACs have entered clinical trials, primarily targeting oncoproteins like the androgen receptor (ARV-110) and estrogen receptor (ARV-471) [1] [9]. Despite this progress, the E3 ligase repertoire remains limited: fewer than 10 of the 600+ human E3s are currently exploited, underscoring the need for diversification [2] [7].

Table 1: Key Milestones in PROTAC Development

YearPROTAC AchievementSignificance
2001First peptide-based PROTACProof-of-concept for targeted degradation [1]
2008First small-molecule PROTAC (MDM2-recruiting)Transition to drug-like molecules [4]
2015dBET1 (CRBN-dependent BRD4 degrader)Catalytic degradation in vivo [1] [5]
2020ARV-110 and ARV-471 enter clinical trialsFirst PROTACs in humans [1]

Role of E3 Ubiquitin Ligase Recruitment in Degradation Machinery

E3 ubiquitin ligases confer substrate specificity within the ubiquitin-proteasome system (UPS). They function as scaffolds that facilitate the transfer of ubiquitin from E2 conjugating enzymes to lysine residues on target proteins. Polyubiquitination with at least four ubiquitin moieties—typically linked via lysine 48 (K48)—signals proteasomal destruction [7]. PROTACs exploit this native machinery by inducing neosubstrate recruitment through enforced proximity [1] [6].

E3 ligases are structurally classified into four families:

  • Really Interesting New Gene (RING) Ligases: Directly catalyze ubiquitin transfer from E2 to substrate. Examples include CRBN and MDM2 [7].
  • Homologous to E6AP C-Terminus (HECT) Ligases: Form a thioester intermediate with ubiquitin before substrate transfer [7].
  • RING-Between-RING (RBR) Ligases: Hybrid mechanism combining RING and HECT characteristics [7].
  • Cullin-RING Ligases (CRLs): Multi-subunit complexes (e.g., CRL4^CRBN^), which constitute the largest E3 class [3] [7].

The efficacy of a PROTAC depends critically on productive ternary complex formation between the target protein and E3 ligase. Structural studies reveal that linker length and rigidity profoundly influence degradation efficiency by modulating the distance and orientation between warhead and E3 ligand [1] [4]. Challenges include the "hook effect," where high PROTAC concentrations disrupt ternary complexes, and tissue-specific E3 expression, which may limit on-target activity [6].

Table 2: Clinically Exploited E3 Ubiquitin Ligases in PROTACs

E3 LigaseLigandTargetsClinical Stage
CereblonThalidomide derivativesIKZF1/3, BRD4, CK1αPhase III (e.g., CC-90009) [1] [3]
von Hippel-LindauVH032 analoguesBET proteins, ERRαPhase II (e.g., DT2216) [1] [2]
MDM2Nutlin analogsBRD4, STAT3Preclinical [4]

Thalidomide Derivatives as Cereblon (CRBN)-Binding Ligands

Thalidomide ((RS)-2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione) re-emerged as a cornerstone of targeted degradation following the 2010 discovery of Cereblon (CRBN) as its primary target [3] [10]. CRBN functions as a substrate receptor within the Cullin 4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). Structural analyses reveal that thalidomide binds a hydrophobic tri-tryptophan pocket (Trp380, Trp386, Trp400) in the C-terminal domain of CRBN, inducing conformational changes that alter substrate specificity [5] [8].

Notably, thalidomide enantiomers exhibit differential CRBN binding: the (S)-enantiomer shows ~10-fold higher affinity than the (R)-form due to optimal positioning of the glutarimide ring within the binding pocket. Deuterium-stabilized enantiomers confirmed this stereospecificity, with (S)-thalidomide inducing potent degradation of Ikaros (IKZF3) in multiple myeloma cells, while the (R)-enantiomer was ineffective [8]. Derivatives like lenalidomide and pomalidomide enhance CRBN binding and neosubstrate selectivity. For example, lenalidomide promotes degradation of casein kinase 1α (CK1α) in del(5q) myelodysplastic syndrome, while pomalidomide targets IKZF1/3 in multiple myeloma [3] [5].

Thalidomide-Piperazine-Piperazine-Polyethylene Glycol-Carboxylic Acid (Thalidomide-Piperazine-PEG2-COOH) exemplifies a CRBN-recruiting ligand optimized for PROTAC design. The piperazine ring enhances solubility and provides a secondary nitrogen for linker attachment, while the polyethylene glycol (PEG2) spacer improves hydrophilicity and reduces aggregation. The terminal carboxylic acid enables modular conjugation to target warheads via amide coupling [2] [6]. This scaffold addresses key limitations of early thalidomide-based PROTACs, such as poor membrane permeability and metabolic instability, thereby expanding the druggable proteome to include transcription factors and scaffolding proteins [1] [9].

Properties

Product Name

Thalidomide-Piperazine-PEG2-COOH

IUPAC Name

3-[2-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethoxy]ethoxy]propanoic acid

Molecular Formula

C24H30N4O8

Molecular Weight

502.5 g/mol

InChI

InChI=1S/C24H30N4O8/c29-20-4-3-19(22(32)25-20)28-23(33)17-2-1-16(15-18(17)24(28)34)27-8-6-26(7-9-27)10-12-36-14-13-35-11-5-21(30)31/h1-2,15,19H,3-14H2,(H,30,31)(H,25,29,32)

InChI Key

OGNGTOMKTTVHQM-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCOCCC(=O)O

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCOCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.